Arjunolic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

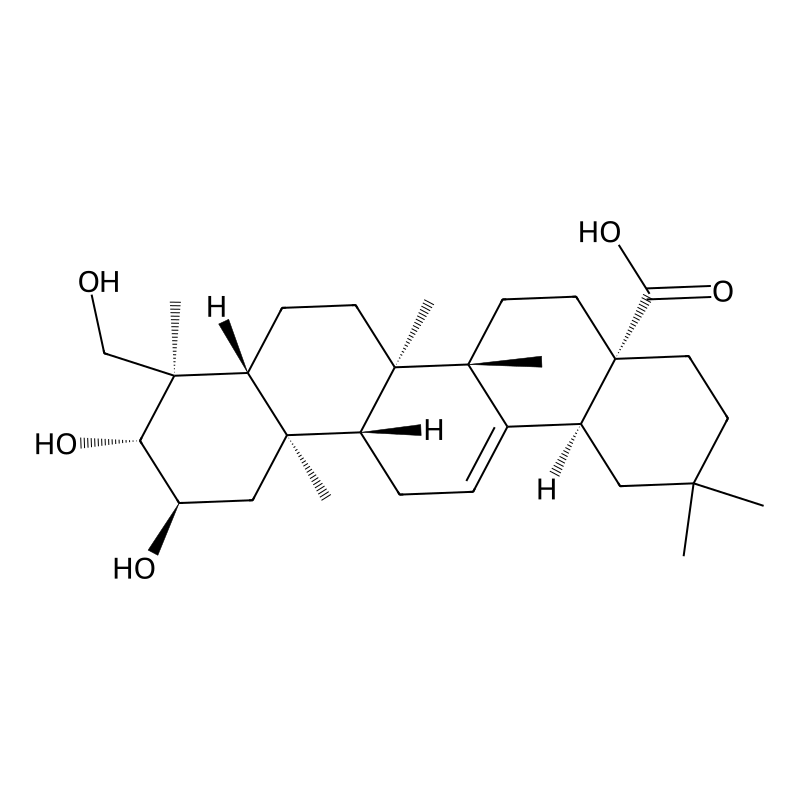

Arjunolic acid is a naturally occurring chiral triterpenoid saponin extracted from the bark of the Terminalia arjuna tree. It exhibits a complex molecular structure characterized by a pentacyclic framework and a hydroxyl group at the C-23 position, contributing to its diverse biological activities. The molecular formula of arjunolic acid is C30H48O5, and it is recognized for its potential therapeutic benefits, particularly in traditional Ayurvedic medicine, where it is used for cardiovascular health and wound healing .

The mechanism of action for arjunolic acid's various effects is still under investigation. However, its antioxidant properties are believed to play a significant role []. Studies suggest it might act as a free radical scavenger, protecting cells from oxidative damage []. Additionally, arjunolic acid might interact with specific cellular receptors, influencing biological processes related to heart health and diabetes [, ].

Arjunolic acid undergoes various chemical transformations that enhance its functional properties. Notable reactions include:

- Esterification: Arjunolic acid can form esters with different alcohols, leading to derivatives that exhibit unique physical and chemical properties. This process is often utilized to create compounds with improved solubility and bioactivity .

- Acylation: The introduction of acyl groups can modify the biological activity of arjunolic acid, enhancing its potential as a therapeutic agent .

- Hydroxylation: Additional hydroxyl groups can be introduced to further increase its reactivity and potential applications in supramolecular chemistry .

Arjunolic acid has demonstrated significant biological activities, including:

- Antioxidant Properties: It acts as a potent antioxidant, neutralizing free radicals and reducing oxidative stress in cells .

- Anticancer Effects: Research indicates that arjunolic acid exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has shown effectiveness against various cancer cell lines, including pancreatic cancer .

- Hepatoprotective Effects: Arjunolic acid protects liver cells from damage caused by toxins such as arsenic and acetaminophen, promoting cell survival and function .

The synthesis of arjunolic acid derivatives typically involves the following methods:

- Extraction from Natural Sources: The primary method involves extracting arjunolic acid from Terminalia arjuna bark using solvents like ethanol or methanol .

- Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions, including esterification and acylation, to produce specific derivatives with enhanced properties. For example, arjunolic acid can be reacted with thionyl chloride to create acyl chloride intermediates for further reactions .

Arjunolic acid has a wide range of applications across various fields:

- Pharmaceuticals: It is used in developing drugs for cardiovascular diseases, cancer therapies, and hepatoprotective agents due to its bioactive properties .

- Supramolecular Chemistry: Arjunolic acid serves as a structural framework in supramolecular systems, facilitating the self-assembly of materials for nanotechnology applications .

- Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products aimed at reducing oxidative damage to the skin .

Studies have explored the interactions of arjunolic acid with various biological targets:

- Drug Synergy: Research indicates that arjunolic acid can enhance the efficacy of conventional chemotherapeutic agents like Gemcitabine, suggesting potential for combination therapies in cancer treatment .

- Receptor Binding: Its ability to bind cations has been investigated, indicating potential roles in receptor-mediated processes within biological systems .

Arjunolic acid shares structural similarities with other triterpenoids but possesses unique characteristics that distinguish it:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Oleanolic Acid | Pentacyclic Triterpenoid | Commonly found in olive oil; less bioactive than arjunolic acid. |

| Ursolic Acid | Pentacyclic Triterpenoid | Exhibits anti-inflammatory properties; more prevalent in herbal medicine. |

| Betulinic Acid | Pentacyclic Triterpenoid | Known for antiviral properties; less effective against cancer than arjunolic acid. |

| Glycyrrhetinic Acid | Pentacyclic Triterpenoid | Found in licorice root; primarily used for its anti-inflammatory effects. |

Arjunolic acid's unique combination of structural features and diverse biological activities makes it a promising candidate for further research and application in medicine and nanotechnology .

Solvent extraction stands as the primary methodology for isolating arjunolic acid from botanical sources, with significant research demonstrating the efficacy of various extraction approaches. The most extensively studied source, Terminalia arjuna bark and heartwood, serves as the principal material for arjunolic acid extraction utilizing diverse solvent systems [1] [2] [3].

Ethyl acetate has emerged as the preferred organic solvent for arjunolic acid extraction, demonstrating superior efficiency in recovering this triterpene compound [2] [3]. The sequential solvent extraction protocol involves initial powdering of Terminalia arjuna heartwood followed by extraction with ethyl acetate, yielding crude extract containing arjunolic acid along with other oleane derivatives [2]. Research has demonstrated that ethyl acetate extraction produces substantial yields of arjunolic acid with enhanced purity compared to other organic solvents [3].

The conventional approach utilizes sequential extraction with solvents of increasing polarity, including chloroform, methyl isobutyl ketone, ethyl acetate, and normal-butanol [4]. Each extraction phase requires multiple repetitions, typically three sequential extractions with approximately 200 milliliters of solvent, ensuring comprehensive compound recovery [4]. The ethyl acetate fraction consistently demonstrates the highest concentration of arjunolic acid, supporting its selection as the optimal extraction solvent [5] [3].

Novel extraction techniques have introduced freezing point-based extraction methods for arjunolic acid recovery from oil matrices [6]. This innovative approach exploits the differential freezing points of oils and extraction solvents, enabling selective extraction of arjunolic acid and related triterpenes from infused edible oils [6]. The method demonstrates enhanced selectivity and efficiency compared to conventional extraction protocols [6].

Comparative studies reveal significant variations in extraction efficiency based on solvent selection and extraction methodology. Ultrasonic extraction achieved the highest yield at 8.3 percent efficiency compared to maceration at 4.5 percent and Soxhlet extraction at 6.2 percent [5]. The enhanced performance of ultrasonic extraction correlates with improved mass transfer and cellular disruption, facilitating greater arjunolic acid recovery [5].

Chromatographic Separation Protocols

Column Chromatography Optimization

Column chromatography represents the cornerstone technique for arjunolic acid purification, employing differential adsorption principles to achieve compound separation [2] [5]. The optimization process requires careful consideration of stationary phase selection, mobile phase composition, and column parameters to maximize separation efficiency [7].

The standard protocol employs silica gel as the stationary phase with particle sizes ranging from 40 to 63 micrometers for optimal separation performance [8]. Column dimensions significantly impact separation efficiency, with typical gel bed heights of approximately 15 centimeters providing adequate resolution for arjunolic acid purification [8]. Working pressures between 1.5 and 2.0 bars ensure proper flow rates while maintaining column integrity [8].

Arjunolic acid purification through column chromatography demonstrates remarkable efficiency improvements across multiple fractionation cycles [5]. Initial crude extract containing 45 percent arjunolic acid purity undergoes systematic purification, achieving 70 percent purity after first fractionation with 65 percent recovery efficiency [5]. Subsequent second fractionation yields 92 percent purity with 40 percent recovery efficiency, representing significant purification enhancement [5].

The mobile phase composition requires precise optimization to achieve effective separation of arjunolic acid from co-extracted compounds, particularly asiatic acid, which presents similar chromatographic behavior [2] [3]. Gradient elution protocols utilizing varying solvent proportions enable enhanced resolution between closely related triterpene acids [2]. The separation challenges associated with arjunolic acid and asiatic acid necessitate specialized chromatographic conditions to achieve baseline resolution [2] [3].

Research demonstrates successful separation protocols yielding arjunolic acid with purity exceeding 99 percent through optimized column chromatography conditions [2] [3]. The developed methodology enables gram-scale production of high-purity arjunolic acid at significantly reduced costs compared to commercial sources [2] [3]. Cost analysis reveals that 10 grams of arjunolic acid can be produced at approximately 10,000 units compared to commercial pricing of 33,000 units per milligram [2] [3].

Flash Chromatography for Acid Separation

Flash chromatography provides enhanced separation efficiency through pressurized solvent flow, significantly reducing purification timeframes while maintaining high resolution [9] [10]. The technique employs compressed air or nitrogen to accelerate mobile phase movement through the stationary phase, achieving separations in 10 to 15 minutes compared to hours required for conventional column chromatography [11].

The fundamental principle utilizes differential polarity interactions between arjunolic acid and the stationary phase under pressurized conditions [9] [10]. Flash chromatography systems typically operate at medium pressures using larger particle sizes between 25 to 50 micrometers, enabling higher flow rates without compromising separation quality [10]. The wider column dimensions accommodate larger sample loads essential for preparative-scale arjunolic acid purification [10].

Specialized flash chromatography protocols have been developed specifically for arjunolic acid separation from asiatic acid mixtures [2] [3]. The methodology involves passing the mixed fraction through flash column chromatography with varying solvent proportions and flow rates to achieve baseline separation [2] [3]. This approach successfully separates arjunolic acid and asiatic acid with very high purity exceeding 99 percent [2] [3].

The optimization parameters for flash chromatography include solvent gradient programming, flow rate adjustment, and pressure control to maximize separation efficiency [9] [12]. Automated flash chromatography systems provide enhanced reproducibility and precision through computerized parameter control and fraction collection [12]. Detection systems utilizing ultraviolet detectors enable real-time monitoring of arjunolic acid elution, ensuring precise fraction collection [12].

Mobile phase selection for flash chromatography requires consideration of solvent polarity, viscosity, and compatibility with detection systems [10] [12]. Binary and ternary solvent systems demonstrate enhanced selectivity for arjunolic acid separation, with gradient elution providing optimal resolution [10]. The technique particularly excels in preparative applications where large quantities of purified arjunolic acid are required for further applications [10] [12].

Microwave-Assisted Extraction Efficiency

Microwave-assisted extraction emerges as a revolutionary technique for arjunolic acid recovery, demonstrating superior efficiency compared to conventional extraction methods [1] [13] [14]. The technology utilizes microwave energy to enhance mass transfer and cellular disruption, resulting in increased extraction yields and reduced processing times [1] [14].

Optimal microwave extraction conditions for arjunolic acid from Terminalia arjuna stem bark involve specific parameter combinations to maximize yield [1] [13] [14]. Research identifies optimal conditions as 5.0 grams of stem bark powder, 20 milliliters of ethyl acetate, pre-leaching time of 10 minutes, microwave power of 600 watts, temperature of 65 degrees Celsius, and microwave irradiation time of 5 minutes [1] [14]. These conditions produce significantly higher yields compared to conventional extraction methods [1] [14].

Central composite design optimization reveals the influence of critical parameters on arjunolic acid extraction efficiency [13] [15]. Power levels of 1000 watts, extraction time of 3 minutes, and solid-to-solvent ratio of 1:120 achieve maximum optimization for arjunolic acid yield of 1.52 percent [13] [15]. Experimental validation confirms 1.51 percent yield, demonstrating excellent agreement with predicted values [13] [15].

The extraction mechanism involves selective microwave heating of plant material, creating temperature gradients that facilitate cellular disruption and enhanced mass transfer [16]. Temperature differences as small as 1 degree Celsius generate sufficient osmotic pressure to cause cellular breakdown, improving extraction efficiency [16]. This selective heating phenomenon occurs when the loss tangent of plant material exceeds that of the extraction solvent [16].

Comparative analysis demonstrates microwave-assisted extraction superiority over conventional methods [17] [18]. The yield hierarchy follows the order: microwave-assisted extraction > ultrasound-assisted extraction > Soxhlet extraction > room temperature extraction [17] [18]. Microwave-assisted extraction achieves the highest marker compound yields while requiring minimal solvent consumption and reduced processing time [1] [14].

Temperature control represents a critical parameter in microwave-assisted extraction, with optimal ranges between 55 to 65 degrees Celsius [13] [15]. Higher temperatures may lead to compound degradation, while insufficient heating fails to achieve adequate cellular disruption [13] [15]. The ethanol solvent system maintains consistent performance across the evaluated temperature range [13] [15].

Power and time optimization studies reveal positive effects of microwave power and solid-to-solvent ratio on arjunolic acid yield, while extraction time demonstrates negligible impact beyond optimal durations [13] [15]. Surface plots and contour analysis provide visual representation of parameter interactions, enabling precise optimization of extraction conditions [13] [15].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

Dates

2: Makhafola TJ, Elgorashi EE, McGaw LJ, Awouafack MD, Verschaeve L, Eloff JN. Isolation and characterization of the compounds responsible for the antimutagenic activity of Combretum microphyllum (Combretaceae) leaf extracts. BMC Complement Altern Med. 2017 Sep 6;17(1):446. doi: 10.1186/s12906-017-1935-5. PubMed PMID: 28874162; PubMed Central PMCID: PMC5585923.

3: Bansal T, Chatterjee E, Singh J, Ray A, Kundu B, Thankamani V, Sengupta S, Sarkar S. Arjunolic acid, a peroxisome proliferator-activated receptor α agonist, regresses cardiac fibrosis by inhibiting non-canonical TGF-β signaling. J Biol Chem. 2017 Oct 6;292(40):16440-16462. doi: 10.1074/jbc.M117.788299. Epub 2017 Aug 18. PubMed PMID: 28821620; PubMed Central PMCID: PMC5633106.

4: Maity M, Perveen H, Dash M, Jana S, Khatun S, Dey A, Mandal AK, Chattopadhyay S. Arjunolic Acid Improves the Serum Level of Vitamin B(12) and Folate in the Process of the Attenuation of Arsenic Induced Uterine Oxidative Stress. Biol Trace Elem Res. 2018 Mar;182(1):78-90. doi: 10.1007/s12011-017-1077-0. Epub 2017 Jun 28. PubMed PMID: 28660490.

5: Bag BG, Majumdar R. Self-assembly of Renewable Nano-sized Triterpenoids. Chem Rec. 2017 Sep;17(9):841-873. doi: 10.1002/tcr.201600123. Epub 2017 Feb 14. Review. PubMed PMID: 28195390.

6: Lin Z, Wu ZF, Jiang CH, Zhang QW, Ouyang S, Che CT, Zhang J, Yin ZQ. The chloroform extract of Cyclocarya paliurus attenuates high-fat diet induced non-alcoholic hepatic steatosis in Sprague Dawley rats. Phytomedicine. 2016 Nov 15;23(12):1475-1483. doi: 10.1016/j.phymed.2016.08.003. Epub 2016 Aug 17. PubMed PMID: 27765368.

7: Zebiri I, Haddad M, Duca L, Sauvain M, Paloque L, Cabanillas B, Rengifo E, Behr JB, Voutquenne-Nazabadioko L. Biological activities of triterpenoids from Poraqueiba sericea stems. Nat Prod Res. 2017 Jun;31(11):1333-1338. doi: 10.1080/14786419.2016.1241998. Epub 2016 Oct 13. PubMed PMID: 27736194.

8: Majumdar R, Tantayanon S, Gopal Bag B. A Novel Trihybrid Material Based on Renewables: An Efficient Recyclable Heterogeneous Catalyst for C-C Coupling and Reduction Reactions. Chem Asian J. 2016 Sep 6;11(17):2406-14. doi: 10.1002/asia.201600773. Epub 2016 Aug 11. PubMed PMID: 27511441.

9: Elsherbiny NM, Al-Gayyar MM. Anti-tumor activity of arjunolic acid against Ehrlich Ascites Carcinoma cells in vivo and in vitro through blocking TGF-β type 1 receptor. Biomed Pharmacother. 2016 Aug;82:28-34. doi: 10.1016/j.biopha.2016.04.046. Epub 2016 May 3. PubMed PMID: 27470335.

10: Pandit S, Kanjilal S, Awasthi A, Chaudhary A, Banerjee D, Bhatt BN, Narwaria A, Singh R, Dutta K, Jaggi M, Singh AT, Sharma N, Katiyar CK. Evaluation of herb-drug interaction of a polyherbal Ayurvedic formulation through high throughput cytochrome P450 enzyme inhibition assay. J Ethnopharmacol. 2017 Feb 2;197:165-172. doi: 10.1016/j.jep.2016.07.061. Epub 2016 Jul 25. PubMed PMID: 27457692.

11: Lu HX, Wu ZL, Liang WJ, Chen ML, Huang BB, Wei QQ. [Chemical Constituents from Semiliquidambar cathayensis Roots]. Zhong Yao Cai. 2015 Dec;38(12):2543-6. Chinese. PubMed PMID: 27352536.

12: Uzor PF, Osadebe PO. Antidiabetic activity of the chemical constituents of Combretum dolichopetalum root in mice. EXCLI J. 2016 Apr 25;15:290-6. doi: 10.17179/excli2016-252. eCollection 2016. PubMed PMID: 27298614; PubMed Central PMCID: PMC4897660.

13: Kalyanavenkataraman S, Nanjan P, Banerji A, Nair BG, Kumar GB. Discovery of arjunolic acid as a novel non-zinc binding carbonic anhydrase II inhibitor. Bioorg Chem. 2016 Jun;66:72-9. doi: 10.1016/j.bioorg.2016.03.009. Epub 2016 Mar 24. PubMed PMID: 27038848.

14: Guldbrandsen N, De Mieri M, Gupta M, Seiser T, Wiebe C, Dickhaut J, Reingruber R, Sorgenfrei O, Hamburger M. Screening of Panamanian Plant Extracts for Pesticidal Properties and HPLC-Based Identification of Active Compounds. Sci Pharm. 2014 Dec 11;83(2):353-67. doi: 10.3797/scipharm.1410-10. Print 2015 Apr-Jun. PubMed PMID: 26839818; PubMed Central PMCID: PMC4729439.

15: Lacouth-Silva F, Xavier CV, da S Setúbal S, Pontes AS, Nery NM, de Castro OB, Fernandes CF, Honda ER, Zanchi FB, Calderon LA, Stábeli RG, Soares AM, Silva-Jardim I, Facundo VA, Zuliani JP. The effect of 3β, 6β, 16β-trihydroxylup-20(29)-ene lupane compound isolated from Combretum leprosum Mart. on peripheral blood mononuclear cells. BMC Complement Altern Med. 2015 Nov 25;15(1):420. doi: 10.1186/s12906-015-0948-1. PubMed PMID: 26608735; PubMed Central PMCID: PMC4659216.

16: Alyoussef A. Arjunolic acid protects against DNCB-induced atopic dermatitis-like symptoms in mice by restoring a normal cytokine balance. Eur Cytokine Netw. 2015 Apr-Jun;26(2):38-45. doi: 10.1684/ecn.2015.0364. PubMed PMID: 26553587.

17: Elsherbiny NM, Eladl MA, Al-Gayyar MM. Renal protective effects of arjunolic acid in a cisplatin-induced nephrotoxicity model. Cytokine. 2016 Jan;77:26-34. doi: 10.1016/j.cyto.2015.10.010. Epub 2015 Oct 27. PubMed PMID: 26517155.

18: Jiang C, Wang Q, Wei Y, Yao N, Wu Z, Ma Y, Lin Z, Zhao M, Che C, Yao X, Zhang J, Yin Z. Cholesterol-lowering effects and potential mechanisms of different polar extracts from Cyclocarya paliurus leave in hyperlipidemic mice. J Ethnopharmacol. 2015 Dec 24;176:17-26. doi: 10.1016/j.jep.2015.10.006. Epub 2015 Oct 23. PubMed PMID: 26477373.

19: Sun J, Huo HX, Huang Z, Zhang J, Li J, Tu PF. A new γ-alkylated-γ-butyrolactone from the roots of Solanum melongena. Chin J Nat Med. 2015 Sep;13(9):699-703. doi: 10.1016/S1875-5364(15)30068-6. PubMed PMID: 26412430.

20: Yaidikar L, Thakur S. Arjunolic acid, a pentacyclic triterpenoidal saponin of Terminalia arjuna bark protects neurons from oxidative stress associated damage in focal cerebral ischemia and reperfusion. Pharmacol Rep. 2015 Oct;67(5):890-5. doi: 10.1016/j.pharep.2015.02.003. Epub 2015 Feb 19. PubMed PMID: 26398381.